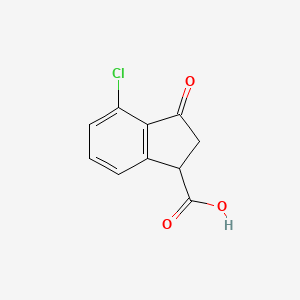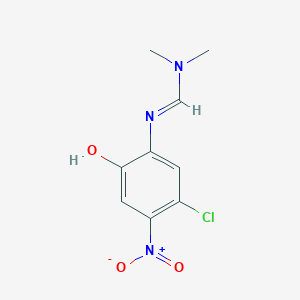![molecular formula C31H48N4O2 B14480725 3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 71057-94-8](/img/structure/B14480725.png)
3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, often as enzyme cofactors and pigments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and pyrazines, which undergo cyclization and functional group modifications to form the pteridine core . Key steps in the synthesis may include:
Cyclization Reactions: Formation of the pteridine ring system through cyclization of pyrimidine and pyrazine derivatives.
Substitution Reactions: Introduction of methyl and octadecyl groups at specific positions on the pteridine ring.
Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution at specific positions on the pteridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles and Electrophiles: Such as alkyl halides, amines, and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . Additionally, it may interact with cellular receptors or signaling pathways to exert its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione include other pteridine derivatives such as:
6,7-Dimethylpteridine: Known for its role in biological systems as a cofactor.
2,4,6,7-Tetramethylpteridine:
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the octadecyl group, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
71057-94-8 |
|---|---|
Formule moléculaire |
C31H48N4O2 |
Poids moléculaire |
508.7 g/mol |
Nom IUPAC |
3,7,8-trimethyl-10-octadecylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C31H48N4O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-35-27-23-25(3)24(2)22-26(27)32-28-29(35)33-31(37)34(4)30(28)36/h22-23H,5-21H2,1-4H3 |
Clé InChI |
DTRZOFVYTHLLJT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)N(C3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


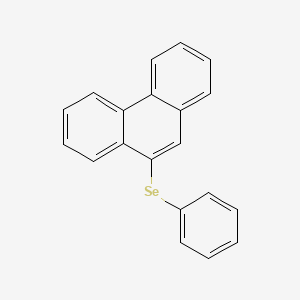
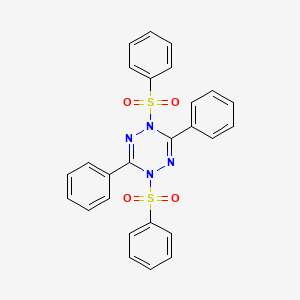

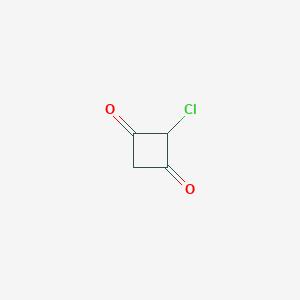
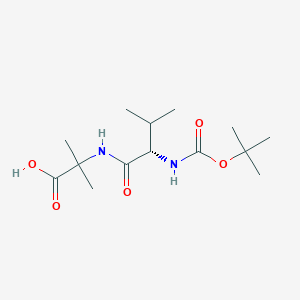
![4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]](/img/structure/B14480677.png)
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)


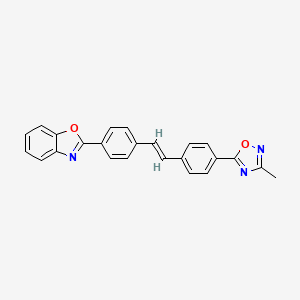
![5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one](/img/structure/B14480704.png)
![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)
